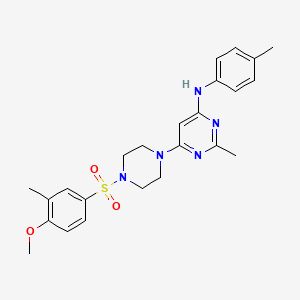![molecular formula C23H29ClN2O3S B14983508 1-[(3-chlorobenzyl)sulfonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide](/img/structure/B14983508.png)
1-[(3-chlorobenzyl)sulfonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(4-PHENYLBUTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a carboxamide group, and substituted phenyl groups. Its unique chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(4-PHENYLBUTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative.
Substitution reactions:
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(4-PHENYLBUTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(4-PHENYLBUTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(4-PHENYLBUTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(4-PHENYLBUTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-[(3-BROMOPHENYL)METHANESULFONYL]-N-(4-PHENYLBUTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE: This compound has a bromine atom instead of a chlorine atom, which may affect its reactivity and biological activity.
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHYLBUTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE: This compound has a methyl group instead of a phenyl group, which may influence its chemical properties and interactions with molecular targets.
Eigenschaften
Molekularformel |
C23H29ClN2O3S |
|---|---|
Molekulargewicht |
449.0 g/mol |
IUPAC-Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H29ClN2O3S/c1-18(10-11-19-6-3-2-4-7-19)25-23(27)21-12-14-26(15-13-21)30(28,29)17-20-8-5-9-22(24)16-20/h2-9,16,18,21H,10-15,17H2,1H3,(H,25,27) |
InChI-Schlüssel |
IPZAJSFNRVJCJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-ethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14983427.png)
![4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B14983429.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B14983434.png)
![4-[(2-chlorobenzyl)sulfanyl]-1-cyclopentyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14983447.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B14983466.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14983470.png)
![N-[2-(benzylcarbamoyl)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide](/img/structure/B14983477.png)
![2-(4-fluorophenoxy)-N-[1H-indol-3-yl(phenyl)methyl]-N-methylacetamide](/img/structure/B14983480.png)
![7-(2-hydroxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14983483.png)
![3,5,6-trimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B14983485.png)

![2-[3-(4-Methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B14983496.png)
![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B14983504.png)
![2-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14983505.png)
